molecular formula C21H17F3N4O2 B15005882 7-benzyl-3-methyl-1-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-3-methyl-1-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15005882
M. Wt: 414.4 g/mol
InChI Key: JLGIWOHNZXNFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl and benzyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a benzyl halide and a trifluoromethyl-substituted benzyl halide under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and trifluoromethyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to other purine derivatives. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H17F3N4O2

Molecular Weight

414.4 g/mol

IUPAC Name

7-benzyl-3-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C21H17F3N4O2/c1-26-18-17(27(13-25-18)11-14-6-3-2-4-7-14)19(29)28(20(26)30)12-15-8-5-9-16(10-15)21(22,23)24/h2-10,13H,11-12H2,1H3

InChI Key

JLGIWOHNZXNFHN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F)N(C=N2)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.